molecular formula C21H32N2O4S B6362667 1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95% CAS No. 1002115-93-6

1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%

Cat. No. B6362667
CAS RN: 1002115-93-6
M. Wt: 408.6 g/mol
InChI Key: AFPKQNJFBMMINQ-UHFFFAOYSA-N
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Description

The compound “1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%” is a chemical compound with the molecular formula C11H14N2O . It is a colorless to yellow to brown liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidin-4-one ring attached to a pyridine ring via a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 99.71°C and a predicted boiling point of approximately 318.1°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm^3 and a refractive index of n20D 1.57 .

Scientific Research Applications

Pharmaceutical Applications of 1-(Pyridin-2-ylmethyl)piperidin-4-one

Piperidines, which include 1-(Pyridin-2-ylmethyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Protein Kinase C Inhibitor

1-(Pyridin-2-ylmethyl)piperidin-4-one is a key intermediate for the synthesis of Protein Kinase C Inhibitor LY317615 . This inhibitor has potential applications in the treatment of various diseases, including cancer.

Proteomics Research

1-(Pyridin-2-ylmethyl)piperidin-4-one is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.

Synthesis of Bicyclic Sulfonamide Derivatives

{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid can be used in the synthesis of new bicyclic sulfonamide derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activity.

Oxidative Reactions

{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid can be used in oxidative reactions . These reactions are important in various fields of chemistry, including organic synthesis, biochemistry, and environmental chemistry.

Biological Activity

Derivatives of {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, such as camphene derivatives, have been found to exhibit diverse biological activities . These include alleviating oxidative stress, reducing skeletal muscle atrophy, and exhibiting antibacterial, anti-inflammatory, antioxidant, and antiviral activity .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its biological activity, if any, would depend on its interactions with biological targets, which are not currently known .

properties

IUPAC Name

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;1-(pyridin-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.C10H18O3S/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10;1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h1-3,6H,4-5,7-9H2;8H,3-7H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPKQNJFBMMINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CS(=O)(=O)O)C.C1CN(CCC1=O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)piperidin-4-one; {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid

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